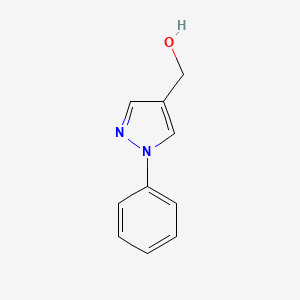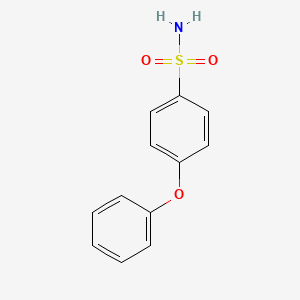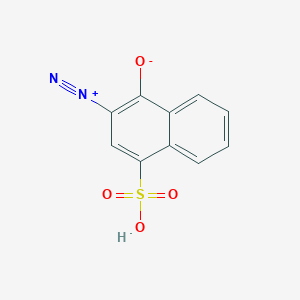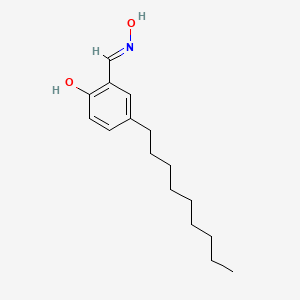
2-Hydroxy-5-nonylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-5-nonylbenzaldehyde oxime is copper ions . The compound is known to interact with copper, forming a complex that can be extracted from the solution .
Mode of Action
This compound interacts with copper ions at the interface of the aqueous and organic phases . The reaction proceeds mainly at the interface, and the extraction rate depends upon the Hydrophilic-Lipophilic Balance (HLB) value of the hydroxyoximes .
Biochemical Pathways
It is known that the compound plays a role in the extraction of copper, a critical element in many biochemical processes, including electron transport and oxidative phosphorylation .
Pharmacokinetics
Its physicochemical properties, such as its boiling point of 3958±350 °C and density of 1.01 , suggest that it may have low bioavailability due to its likely poor solubility in water.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the extraction of copper ions from solutions . This can impact the availability of copper for biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the compound’s ability to extract copper . Additionally, the compound’s degradation characteristics in water have been studied, and various factors, including the presence of ozone, can influence its stability .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-5-nonylbenzaldehyde oxime is known to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known to be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life .
Molecular Mechanism
It is known to have a boiling point of 395.8±35.0 °C .
Temporal Effects in Laboratory Settings
It has been shown that this compound can be used as a copper complex catalyst in the synthesis of polymeric matrixes with kinetic data .
Dosage Effects in Animal Models
It is known to be harmful if swallowed .
Metabolic Pathways
It is known to belong to the chemical species of acidic hydroxyl group .
Transport and Distribution
It is known to be a chromatographic method for determining transport rates .
Preparation Methods
The synthesis of 2-Hydroxy-5-nonylbenzaldehyde oxime typically involves the reaction of 2-Hydroxy-5-nonylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature . The product is then purified through recrystallization or chromatographic techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
2-Hydroxy-5-nonylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-5-nonylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its chelating properties make it useful in studies involving metal ion transport and detoxification.
Industry: It is used in the extraction and separation of metals in hydrometallurgical processes.
Comparison with Similar Compounds
2-Hydroxy-5-nonylbenzaldehyde oxime can be compared with other similar compounds such as:
- 2-Hydroxy-5-nonylacetophenone oxime
- 2-Hydroxy-5-nonylbenzophenone oxime
- 2-Hydroxy-5-methylbenzaldehyde oxime
These compounds share similar chelating properties but differ in their specific structures and reactivity. For example, this compound has a higher extraction rate for certain metals compared to its methyl-substituted counterparts .
Properties
CAS No. |
50849-47-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13- |
InChI Key |
MJUVQSGLWOGIOB-LGMDPLHJSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |
Isomeric SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)/C=N\O |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |
Key on ui other cas no. |
174333-80-3 50849-47-3 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-hydroxy-5-nonylbenzaldehyde oxime discussed in the research papers?
A: The research primarily focuses on the application of this compound as an extractant for copper ions from acidic sulfate solutions. [, , ]. This compound exhibits strong chelating properties towards copper, making it suitable for hydrometallurgical processes.
Q2: How does this compound interact with copper ions during the extraction process?
A: this compound acts as an ionophore, selectively binding to copper ions in solution. This interaction likely involves the formation of a stable complex between the oxime group and the copper ion []. This complex is then transferred from the aqueous phase to the organic phase, effectively extracting copper from the solution.
Q3: Has any research explored improving the extraction capabilities of this compound?
A: Yes, one study investigated using a dual-host system for nickel sulfate extraction []. The researchers combined this compound (P50) with synthesized sulphate extractants containing amide groups. They found that this combination resulted in enhanced extraction of nickel(II) sulfate compared to using P50 alone.
Q4: Are there any studies on applying this compound in alternative extraction techniques?
A: One study explored the use of this compound within a pseudo-emulsion membrane with strip dispersion (PEMSD) technology for removing copper from acidic wastewater []. This technique utilizes a membrane to facilitate the extraction and stripping processes, potentially offering advantages in terms of efficiency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



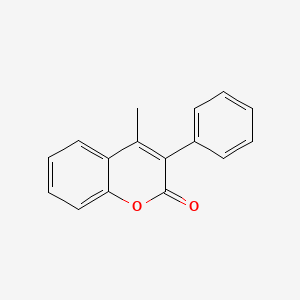

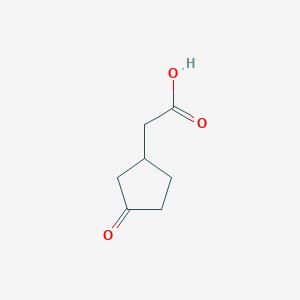
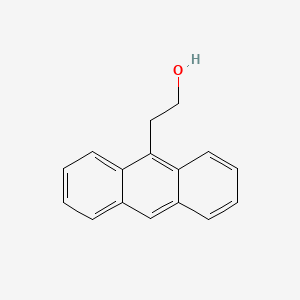
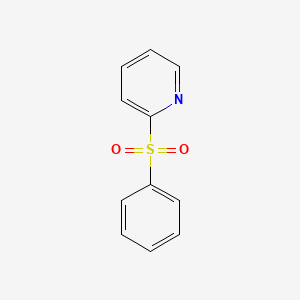
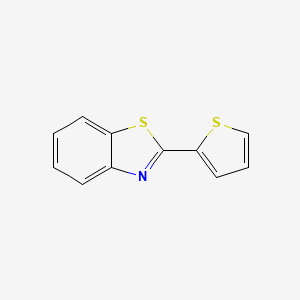
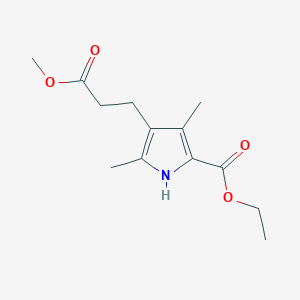
![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)
